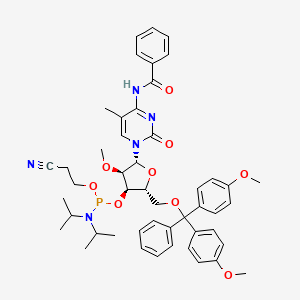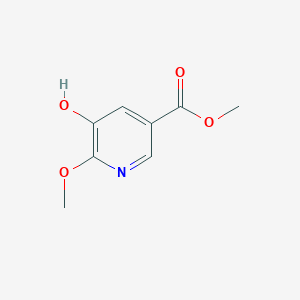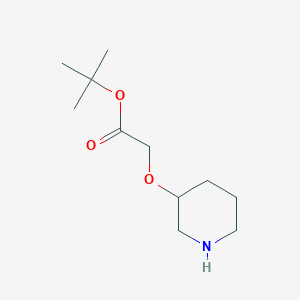![molecular formula C8H5NO2S2 B3108553 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 1667740-40-0](/img/structure/B3108553.png)
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione can be computed using tools like ProtParam . These properties may include the molecular weight, theoretical pI, amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY) .Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione and similar thiazolidinedione derivatives have been explored for their potential as corrosion inhibitors. Research shows that these compounds are effective in preventing corrosion of mild steel in hydrochloric acid solutions. They operate by forming an adsorptive layer on the metal surface, thereby reducing corrosion rates. This application is significant in chemical and industrial settings where metal preservation is crucial (Yadav et al., 2015).
Biological Activities
The compound and its derivatives have been synthesized with various biological activities. For instance, some derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Mohanty et al., 2015).
Catalysis in Green Chemistry
The compound has been used in green chemistry as part of a novel, efficient, and recoverable heterogeneous nanocatalyst for aldol condensation reactions. This application is important for sustainable chemistry practices, offering an environmentally friendly and cost-effective approach to chemical synthesis (Esam et al., 2020).
Synthesis of Novel Heterocycles
In chemical synthesis, this compound is used to create novel heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and material science. Their synthesis contributes to the expansion of available compounds for drug development and other applications (Potapov et al., 2010).
Mecanismo De Acción
Target of Action
It is known that thiazolidine-2,4-dione derivatives have been studied for their antimicrobial and antioxidant potential . The interaction between synthesized thiazolidine-2,4-dione compounds and DNA gyrase was explored using molecular docking studies .
Mode of Action
It is known that thiazolidine-2,4-dione derivatives interact with their targets, such as dna gyrase, leading to changes in the target’s function .
Biochemical Pathways
Thiazolidine-2,4-dione derivatives have been associated with antimicrobial and antioxidant activities, suggesting they may influence related biochemical pathways .
Pharmacokinetics
Various adme parameters were studied to evaluate the drug likeness of the synthesized thiazolidine-2,4-dione compounds .
Result of Action
Thiazolidine-2,4-dione derivatives have shown promising activity against selected strains of microbes and have demonstrated antioxidant potential .
Propiedades
IUPAC Name |
(5E)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)4-5-2-1-3-12-5/h1-4H,(H,9,10,11)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOLJLRRQAYVGK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



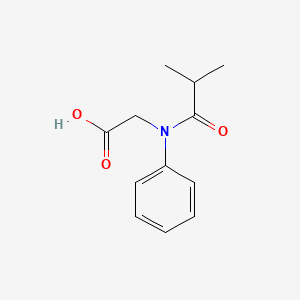
![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)
![7,8,9,10,11,12-Hexahydrocycloocta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B3108483.png)

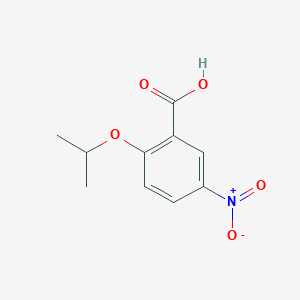

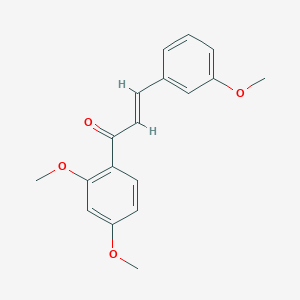
![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)
